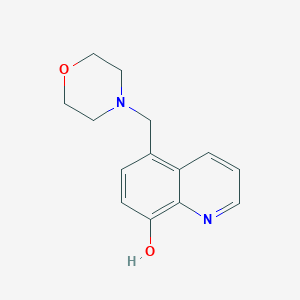

5-(Morpholin-4-ylmethyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUILKRKGZEPQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360209 |

Source

|

| Record name | 5-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312611-90-8 |

Source

|

| Record name | 5-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Morpholinylmethyl)-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a significant derivative of the 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its analogues are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a morpholinomethyl group at the C-5 position, accomplished via the Mannich reaction, modulates the compound's lipophilicity, metal-chelating capabilities, and ultimately, its pharmacological profile. This document offers a detailed protocol for its synthesis, a thorough guide to its structural characterization using modern analytical techniques, and an overview of its established biological significance. The content is tailored for researchers in medicinal chemistry, drug discovery, and chemical biology, providing both the theoretical underpinnings and practical methodologies required for working with this compound.

Rationale and Significance

8-Hydroxyquinoline (Oxine) has been a cornerstone in coordination chemistry and pharmacology for over a century.[3][4] Its derivatives are known to exert biological effects often linked to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in pathogens or cancer cells.[5] The Mannich reaction is a powerful and efficient method for the C-alkylation of acidic protons, providing a straightforward route to introduce aminomethyl functionalities onto the 8-HQ core under mild conditions.[3][4]

The target compound, this compound, is a Mannich base derived from 8-HQ, formaldehyde, and morpholine. This specific modification is of high interest for several reasons:

-

Modulated Bioactivity: The morpholine moiety is a common heterocycle in medicinal chemistry known to improve the pharmacokinetic profile of molecules and contribute to a spectrum of biological activities.[6]

-

Enhanced Metal Chelation: The aminomethyl group influences the electronic properties and steric environment of the 8-HQ chelating core, affecting its affinity for metal ions like copper and iron.

-

Therapeutic Potential: This compound has demonstrated significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines and has been identified as an inhibitor of key enzymes in protein folding pathways, making it a valuable probe for chemical biology and a promising lead for drug development.

Synthesis via the Mannich Reaction

The synthesis of this compound is reliably achieved through a one-pot Mannich reaction. This three-component condensation involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (formaldehyde), and a secondary amine (morpholine).[3][4]

Reaction Principle and Mechanism

The reaction proceeds via the formation of a reactive Eschenmoser-like salt, the N,N-dimethyleneimminium ion, from the condensation of morpholine and formaldehyde. 8-Hydroxyquinoline, acting as the nucleophile, then undergoes electrophilic substitution, primarily at the electron-rich C-5 position, to yield the final product. The phenolic hydroxyl and the quinoline nitrogen act as activating groups, directing the substitution.

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-(Morpholin-4-ylmethyl)quinolin-8-ol is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. It belongs to the class of 8-hydroxyquinoline derivatives, which are well-established as potent metal ion chelators and possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The molecule incorporates a morpholine ring, a heterocyclic motif frequently employed in drug design to enhance physicochemical and metabolic properties.[3][4] This unique combination of the 8-hydroxyquinoline scaffold with a morpholinomethyl substituent at the 5-position results in a molecule with modulated lipophilicity and metal-binding affinity, making it a promising candidate for further investigation in drug discovery and development.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic data, and chemical reactivity, with a focus on its metal-chelating ability.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Mannich reaction. This versatile three-component reaction involves the aminoalkylation of an acidic proton located on a substrate, in this case, 8-hydroxyquinoline, with formaldehyde and a secondary amine, morpholine.[5][6]

An alternative and targeted approach involves the reaction of a pre-functionalized 8-hydroxyquinoline derivative, 5-chloromethyl-8-hydroxyquinoline hydrochloride, with morpholine.[1] This method provides a more direct route to the desired product.

Experimental Protocol: Synthesis via 5-Chloromethyl-8-hydroxyquinoline

This protocol is adapted from the method described by Patel, P. et al. (2014).[1]

Materials:

-

5-Chloromethyl-8-hydroxyquinoline hydrochloride

-

Morpholine

-

Ethyl acetate

-

Petroleum ether (b.p. 60-80 °C)

Procedure:

-

In a suitable reaction vessel, combine 5-chloromethyl-8-hydroxyquinoline hydrochloride (0.15 mol) with morpholine (0.15 mol) in ethyl acetate.

-

Warm the reaction mixture on a steam bath for 1.5 hours with occasional stirring.

-

Cool the reaction mixture to room temperature. The precipitated morpholine hydrochloride will be observed.

-

Filter the mixture to remove the morpholine hydrochloride and wash the precipitate with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Extract the residue with petroleum ether and filter the solution.

-

Concentrate the filtrate to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether to afford this compound as a brown amorphous powder.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [7] |

| Molecular Weight | 244.29 g/mol | [7] |

| Appearance | Brown amorphous powder | [1] |

| Melting Point | 92-93 °C | [1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water. | Inferred from related compounds[8][9][10] |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10, similar to 8-hydroxyquinoline. | Inferred from[11] |

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These are predicted values based on the analysis of similar structures.[12][13][14][15][16][17]

¹H NMR (Predicted):

-

Quinoline Protons (aromatic region, ~7.0-9.0 ppm): A series of doublets and multiplets corresponding to the protons on the quinoline ring system. The substitution at the 5- and 8-positions will influence the exact chemical shifts and coupling patterns.

-

Methylene Bridge (-CH₂-, ~3.5-4.0 ppm): A singlet corresponding to the two protons of the methylene group linking the quinoline and morpholine rings.

-

Morpholine Protons (~2.5-3.8 ppm): Two distinct multiplets, each integrating to four protons, corresponding to the methylene groups of the morpholine ring. The protons adjacent to the nitrogen will appear at a slightly different chemical shift than those adjacent to the oxygen.

-

Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Quinoline Carbons (aromatic region, ~110-160 ppm): A set of signals corresponding to the nine carbons of the quinoline ring. The carbon bearing the hydroxyl group (C8) and the carbon attached to the methylene bridge (C5) will have distinct chemical shifts.

-

Methylene Bridge (-CH₂-, ~50-60 ppm): A single peak for the methylene carbon.

-

Morpholine Carbons (~45-70 ppm): Two signals for the two sets of equivalent methylene carbons in the morpholine ring (C-N and C-O).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Key IR Absorptions:

-

O-H Stretch (phenolic): A broad band in the region of 3500-2750 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the 8-hydroxyquinoline moiety.[1]

-

C-H Stretch (aromatic and aliphatic): Peaks in the range of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) are expected.

-

C=C and C=N Stretch (aromatic): A series of bands in the 1640-1475 cm⁻¹ region are characteristic of the quinoline ring system.[1]

-

C-O-C Stretch (ether): A strong absorption band around 1115 cm⁻¹ is expected for the C-O-C stretching of the morpholine ring.

-

C-N Stretch: Bands in the 1250-1020 cm⁻¹ region can be attributed to the C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 244, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would involve the loss of the morpholine ring or cleavage of the methylene bridge, leading to characteristic fragment ions.

Chemical Reactivity and Metal Chelation

The chemical reactivity of this compound is largely dictated by the 8-hydroxyquinoline core. The lone pair of electrons on the nitrogen atom and the acidic proton of the hydroxyl group make it an excellent bidentate ligand for a wide range of metal ions.[2]

Metal Chelation

The primary mechanism of action for many of the biological activities of 8-hydroxyquinoline derivatives is their ability to chelate metal ions such as copper(II), iron(II/III), and zinc(II).[1][2] The formation of stable five-membered chelate rings with these metal ions can significantly alter their biological availability and redox properties. The introduction of the morpholinomethyl group at the 5-position can influence the lipophilicity and steric hindrance of the molecule, thereby modulating its metal-binding affinity and selectivity.[1]

Conclusion

This compound is a fascinating molecule with a rich chemical profile that makes it a valuable tool for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the tunable physicochemical properties afforded by the morpholine substituent, provides a versatile platform for the design of novel therapeutic agents. The well-established metal-chelating ability of the 8-hydroxyquinoline core remains a central feature of this compound, driving much of its biological activity. Further detailed studies on its spectroscopic properties and reactivity will undoubtedly provide deeper insights into its potential applications and pave the way for the development of new and effective drugs.

References

- Patel, P., et al. (2014). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. International Journal of Pharmaceutical Sciences and Research, 5(9), 3823-3828.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- Synthesis, characterization and antifungal activity of metal complexes of 8-hydroxyquinoline based azo dye. Prime Scholars.

- Synthesis and antifungal activity of novel metal chelates based on 8-hydroxyquinoline and piperazine ring. Journal of Chemical and Pharmaceutical Research.

- Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.

- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- Preparation, Characterization and Antifungal Activity of Metal Chelates of 5-[2-{2-(4-fluorophenyl)-5-nitro-1H-imidazol-1-yl}ethoxy]methyl-8-hydroxyquinoline.

- 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208. PubChem.

- 1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.

- 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum. ChemicalBook.

- Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.

- Preparation of 8-hydroxyquinoline. PrepChem.com.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- 8-Hydroxyquinoline - the NIST WebBook. National Institute of Standards and Technology.

- 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...

- 8-hydroxyquinoline. AERU - University of Hertfordshire.

- 8-Hydroxyquinoline | 148-24-3. ChemicalBook.

- 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem.

- Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.

- 8-Hydroxyquinoline(148-24-3) MS spectrum. ChemicalBook.

- 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum. ChemicalBook.

- 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.

- 8-Hydroxyquinoline - MassBank.

- 8-Hydroxyquinoline - the NIST WebBook.

- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.

Sources

- 1. imjst.org [imjst.org]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyquinoline(578-67-6) 1H NMR [m.chemicalbook.com]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 16. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR [m.chemicalbook.com]

- 17. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

The Multifaceted Biological Activities of 5-(Morpholin-4-ylmethyl)quinolin-8-ol: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Substituted 8-Hydroxyquinoline

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, 8-hydroxyquinoline (8-HQ) and its analogues have garnered significant attention for their wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This technical guide delves into the biological activities of a specific 8-HQ derivative, 5-(Morpholin-4-ylmethyl)quinolin-8-ol. This compound, a product of the Mannich reaction, incorporates a morpholine moiety at the 5-position of the quinoline ring, a structural modification known to significantly influence its physicochemical and biological characteristics.[3]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 8-hydroxyquinoline are recognized for their potent cytotoxic effects against various cancer cell lines, and this compound is no exception.[3] It has demonstrated notable cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines.[3] The anticancer mechanism is not attributed to a single mode of action but rather a multi-faceted approach targeting key vulnerabilities in cancer cells.

Mechanism of Action: Metal Ion Chelation and Oxidative Stress

The primary mechanism underpinning the anticancer activity of this compound is its function as a lipophilic metal ion chelator.[3] The 8-hydroxyquinoline core provides a bidentate chelation site for essential transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[3] By binding to these redox-active metals, the compound can disrupt their homeostasis within cancer cells, leading to two major downstream effects:

-

Induction of Oxidative Stress: The chelation of copper and iron can catalyze the generation of reactive oxygen species (ROS) through Fenton-like reactions. This surge in oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to damage of vital cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3]

-

Proteotoxicity: The disruption of metal ion homeostasis can also lead to proteotoxicity, a state of cellular dysfunction caused by the accumulation of misfolded or damaged proteins.[3]

Interestingly, studies on related compounds have shown that weaker binding to copper(II) and iron(III) at physiological pH can correlate with increased cytotoxic potency.[3]

Molecular Target: Inhibition of UDP-Glucose Glycoprotein Glucosyltransferase (UGGT)

Recent research has identified a specific molecular target for this compound, also referred to as 5M-8OH-Q in the literature. It has been characterized as a sub-millimolar inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT), a crucial enzyme in the endoplasmic reticulum's (ER) glycoprotein folding quality control system.[4][5][6]

-

Binding Affinity: 5M-8OH-Q exhibits a binding affinity (Kd) of 47 µM for a fungal UGGT (CtUGGT) in vitro.[4][5][6]

-

Inhibition in Human Cells: In cellular assays, it has been shown to inhibit both human UGGT isoforms (UGGT1 and UGGT2) at concentrations exceeding 750 µM.[4][5][6]

The inhibition of UGGT represents a promising therapeutic strategy for various diseases, including cancer, by disrupting the proper folding and maturation of glycoproteins essential for tumor cell survival and proliferation.[4]

Table 1: Quantitative Data on the Inhibition of UGGT by this compound

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Kd) | 47 µM | Fungal UGGT (CtUGGT) | in vitro (Ligand-enhanced fluorescence) | [4][5][6] |

| Inhibitory Concentration | >750 µM | Human UGGT1 & UGGT2 | in cellula | [4][5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Antimicrobial Activity: A Broad-Spectrum Defense

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives of 8-HQ are known for their broad-spectrum activity against a variety of bacteria and fungi.[7] The morpholine moiety in this compound can further enhance its antimicrobial potential.

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.[2] By sequestering these ions, the compounds can inhibit critical metabolic pathways and disrupt the integrity of the microbial cell membrane.

Experimental Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Objective: To screen this compound for activity against various microbial strains.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Plate Preparation: Prepare MHA or SDA plates.

-

Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland turbidity. Using a sterile swab, create a uniform lawn of the microorganism on the agar surface.

-

Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well. Add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).

-

Result Measurement: Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol 2: Broth Microdilution Assay for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

Objective: To determine the MIC of this compound against specific microbial strains.

Materials:

-

Microbial strains

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Microbial inoculum standardized to the appropriate concentration

-

Multichannel pipette

Procedure:

-

Plate Setup: Add 100 µL of broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound's stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Neuroprotective Potential: A Glimmer of Hope in Neurodegeneration

Metal ion dyshomeostasis and oxidative stress are key pathological features of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[10] The ability of 8-hydroxyquinoline derivatives to chelate metal ions and cross the blood-brain barrier makes them attractive candidates for the development of neuroprotective agents.[2][11]

Mechanism of Action: Restoring Metal Homeostasis and Mitigating Oxidative Damage

The neuroprotective effects of 8-HQ derivatives are primarily linked to their metal-chelating properties.[2][10] By binding to excess metal ions, such as copper, zinc, and iron, in the brain, these compounds can:

-

Prevent Metal-Mediated Aβ Aggregation: In the context of Alzheimer's disease, metal ions can promote the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. 8-HQ derivatives can disrupt this process.

-

Reduce Oxidative Stress: By sequestering redox-active metal ions, these compounds can inhibit the generation of harmful reactive oxygen species that contribute to neuronal damage.[12]

-

Modulate Cell Signaling Pathways: The redistribution of metal ions can activate neuroprotective signaling cascades.[2]

While specific studies on the neuroprotective effects of this compound are limited, its structural similarity to other neuroprotective 8-HQ derivatives suggests it may possess similar therapeutic potential.

Synthesis of this compound

The introduction of the morpholin-4-ylmethyl substituent at the C-5 position of the 8-hydroxyquinoline core is typically achieved through a Mannich-type reaction.[3][13] This is a three-component condensation reaction involving an active hydrogen compound (8-hydroxyquinoline), an aldehyde (formaldehyde), and a secondary amine (morpholine).

Representative Synthetic Protocol: Mannich Reaction

Objective: To synthesize this compound.

Materials:

-

8-Hydroxyquinoline

-

Formaldehyde (37% solution in water)

-

Morpholine

-

Ethanol

-

Dichloromethane

-

Sodium hydroxide (NaOH) solution (10%)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Pre-reaction of Amine and Aldehyde: In a round-bottom flask, stir a solution of morpholine (1.1 mmol) and formaldehyde (1.1 mmol) in ethanol for 1 hour at room temperature.

-

Addition of 8-Hydroxyquinoline: To the pre-reacted mixture, add a solution of 8-hydroxyquinoline (1.0 mmol) in ethanol.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 10% NaOH solution, brine, and water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a representative protocol, and optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary. For a detailed protocol for a similar reaction, refer to the synthesis of 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol.[14][15]

Visualizing the Mechanisms and Workflows

Proposed Anticancer Mechanism of Action

Caption: Proposed anticancer mechanism of this compound.

General Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing of quinoline derivatives.

Conclusion and Future Directions

This compound is a promising scaffold in drug discovery with a diverse range of biological activities. Its multifaceted anticancer properties, stemming from metal ion chelation, induction of oxidative stress, and inhibition of the key enzyme UGGT, make it a compelling candidate for further investigation, particularly in the context of multidrug-resistant cancers. Furthermore, its potential as a broad-spectrum antimicrobial and a neuroprotective agent warrants deeper exploration.

Future research should focus on obtaining more specific quantitative data, such as IC₅₀ and MIC values, for this compound against a wider range of cancer cell lines and microbial pathogens. Elucidating the precise signaling pathways affected by this compound in different biological contexts will provide a more comprehensive understanding of its mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues, could lead to the development of even more potent and selective therapeutic agents based on this versatile 8-hydroxyquinoline core.

References

-

Guay, K. P., Ibba, R., Kiappes, J. L., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience, 26(10), 107919. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]

-

Guay, K. P., Ibba, R., Kiappes, J. L., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience, 26(10), 107919. [Link]

-

Guay, K. P., Ibba, R., Kiappes, J. L., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. PubMed, 37808298. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.

-

Suwanjang, W., Prachayasittikul, V., & Prachayasittikul, S. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2394. [Link]

- ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity.

-

Prachayasittikul, V., Pingaew, R., Prachayasittikul, S., et al. (2017). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(9), 100128. [Link]

-

Selen, A. A., et al. (2021). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 10(11), 1339. [Link]

-

Waclaw, B., et al. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 17(11), 2349-2383. [Link]

-

Zacchino, S. A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4333. [Link]

-

IJSDR. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

-

Baluja, S., Godhani, D., & Chanda, S. (2012). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Advanced Science, Engineering and Medicine, 4(3), 255-260. [Link]

-

Chen, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 63(5), 1-1. [Link]

-

El-Zohry, M. F., et al. (1992). Synthesis and Antibacterial Activity of Certain Quinoline Derivatives. Chemical and Pharmaceutical Bulletin, 40(11), 3139-3141. [Link]

-

Bálint, E., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4983. [Link]

-

Schmole, A. C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7859-7880. [Link]

-

Schmole, A. C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

-

Army, B. C., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 337(2), 270-276. [Link]

-

Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

-

Tumber, A., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 8(5), 1005-1011. [Link]

-

Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PubMed, 25897210. [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]

-

Nayak, S. K., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Indian Chemical Society, 100(1), 100814. [Link]

-

Iwatsuki, M., et al. (2021). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs, 19(11), 606. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsdr.org [ijsdr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

5-(Morpholin-4-ylmethyl)quinolin-8-ol metal chelation properties

An In-depth Technical Guide to the Metal Chelation Properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Executive Summary

8-Hydroxyquinoline (8HQ) and its derivatives are a cornerstone in the field of medicinal chemistry, primarily due to their profound ability to chelate biologically significant metal ions.[1][2] An imbalance in the homeostasis of metals such as copper, zinc, and iron is a recognized pathological hallmark in numerous disorders, including neurodegenerative diseases and cancer.[1][3] This guide provides a comprehensive technical overview of this compound, a synthetic derivative of the 8HQ pharmacophore. By introducing a morpholin-4-ylmethyl substituent at the C-5 position via a Mannich-type reaction, the compound's physicochemical properties—including lipophilicity and metal binding affinity—are significantly modulated.[4][5] We will explore the core mechanism of chelation, detail authoritative experimental methodologies for its characterization, and discuss the consequential biological applications that position this compound as a valuable scaffold for drug discovery and a chemical probe for studying metal-related pathologies.

The 8-Hydroxyquinoline Scaffold: A Privileged Chelator

The therapeutic and analytical utility of 8-hydroxyquinoline (8HQ) is intrinsically linked to its molecular structure. It is a planar, lipophilic molecule that functions as a potent bidentate chelating agent.[1][2]

The Core Mechanism: Bidentate Chelation

Of the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline possesses the unique ability to form stable complexes with divalent metal ions.[2][6] This capability arises from the specific spatial arrangement of its two electron donor sites: the phenolic oxygen atom at position 8 and the quinoline ring's nitrogen atom.[6] These sites coordinate with a metal ion to form a stable, five-membered ring structure. This sequestration of metal ions is the foundation of its biological and analytical applications.[7]

Caption: A logical workflow from synthesis to the comprehensive characterization of metal chelation and biological validation.

UV-Visible Spectrophotometry

-

Causality & Principle: This technique is a primary method for confirming the interaction between the ligand and a metal ion. Chelation alters the electronic environment of the 8-hydroxyquinoline chromophore, resulting in a shift in the maximum absorption wavelength (λ_max). [8]A bathochromic (red) or hypsochromic (blue) shift upon addition of a metal ion is clear evidence of complex formation. [8][9]* Application: It is used for the initial confirmation of binding and for determining the stoichiometry of the complex using methods like the Mole-Ratio plot or Job's Plot of continuous variation. [10]

-

Protocol: Spectrophotometric Titration for Stoichiometry (Job's Plot)

-

Reagent Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffered solvent (e.g., Tris-HCl buffer in 50% ethanol/water).

-

Serial Solutions: Prepare a series of solutions in separate cuvettes, keeping the total molar concentration of ligand + metal constant, but varying their mole fractions. For a total volume of 2 mL, the mole fraction of the metal (X_metal) would range from 0 to 1 in increments of 0.1 (e.g., 0.2 mL metal + 1.8 mL ligand; 0.4 mL metal + 1.6 mL ligand, etc.).

-

Equilibration: Allow the solutions to equilibrate for a set time (e.g., 10 minutes) at a constant temperature.

-

Data Acquisition: Measure the absorbance of each solution at the λ_max of the formed complex.

-

Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the metal (X_metal). The peak of the resulting curve indicates the stoichiometric ratio of the metal-ligand complex. A peak at X_metal = 0.33 suggests a 1:2 (M:L) complex, while a peak at 0.5 suggests a 1:1 complex. [8]

-

Fluorescence Spectroscopy

-

Causality & Principle: 8-hydroxyquinoline itself is weakly fluorescent. However, upon chelation with many metal ions, its fluorescence emission is significantly enhanced. [7]This is largely due to the increased structural rigidity of the molecule upon forming the complex, which reduces non-radiative decay pathways. [7][11]This "turn-on" response makes it a highly sensitive detection method. [12]* Application: This method is ideal for determining binding affinity (K_d) and stability constants (K_a) due to its high sensitivity, allowing for experiments at very low concentrations.

-

Protocol: Spectrofluorometric Titration for Binding Affinity

-

Reagent Preparation: Prepare a stock solution of the ligand (e.g., 10 µM) and a highly concentrated stock of the metal salt (e.g., 10 mM) in an appropriate buffer.

-

Experimental Setup: Place a fixed volume of the ligand solution into a quartz cuvette. Set the fluorometer to the optimal excitation wavelength and record the emission spectrum to determine the λ_em_max.

-

Titration: Make sequential, small-volume additions of the concentrated metal stock solution to the cuvette. After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence intensity at the λ_em_max.

-

Data Analysis: Correct the fluorescence intensity for dilution effects. Plot the change in fluorescence intensity against the total metal concentration. The resulting binding curve can be fitted to various binding models (e.g., one-site binding) using appropriate software to calculate the dissociation constant (K_d).

-

Potentiometric Titration

-

Causality & Principle: This is the benchmark method for the precise determination of the thermodynamic stability constants of metal complexes. [13][14]The chelation process involves the displacement of the proton from the phenolic hydroxyl group of 8HQ by the metal ion. This release of H⁺ into the solution is monitored as a change in pH during titration with a strong base. [15][16]* Application: Provides quantitative log K (stability constant) values, which are essential for comparing the affinity of the ligand for different metal ions and understanding its behavior in biological systems.

-

Protocol: Irving-Rossotti pH-metric Titration

-

Reagent Preparation: Prepare solutions of: (i) free acid (e.g., HClO₄), (ii) free acid + ligand, and (iii) free acid + ligand + metal ion, all at a constant ionic strength maintained by an inert salt (e.g., NaClO₄). [15][17] 2. Titration: Titrate each of the three solutions against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the titrant.

-

Data Analysis:

-

Plot the pH reading versus the volume of NaOH added for all three titrations.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values to determine the ligand's protonation constants (pKa).

-

Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL).

-

A plot of n̄ versus pL generates the formation curve for the metal complex. The stability constants (log K₁, log K₂, etc.) are determined from this curve at half-integral values of n̄ (e.g., n̄ = 0.5, 1.5). [17]

-

-

Biological Implications and Applications

The ability of this compound to chelate metal ions is directly linked to its therapeutic potential.

Neurodegenerative Diseases

The "metal hypothesis" of Alzheimer's disease (AD) posits that the dysregulation of biometals like Cu²⁺ and Zn²⁺ contributes to the aggregation of amyloid-β (Aβ) peptides and subsequent oxidative stress. [3][18]8HQ derivatives are designed to act as metal chelators that can cross the blood-brain barrier (BBB). [19][20]By sequestering excess metal ions from Aβ plaques, these compounds can inhibit or reverse peptide aggregation and mitigate neurotoxicity. [6][18]The morpholine moiety in this compound is a structural feature often incorporated to improve BBB permeability and other pharmacokinetic properties. [21]

Caption: Multitarget action of this compound (MMQ8) in the context of Alzheimer's pathology.

Anticancer Activity

Cancer cells often exhibit dysregulated metal homeostasis, which they require for rapid proliferation and enzymatic activity. [2][4]8HQ derivatives can exploit this by chelating essential intracellular metals. This can lead to several anticancer effects:

-

Induction of Oxidative Stress: By binding redox-active metals like copper and iron, the resulting complex can participate in redox cycling, generating reactive oxygen species (ROS) that are toxic to cancer cells. [4]* Proteasome Inhibition: The chelation of copper and zinc can inhibit the proteasome, a cellular machine responsible for degrading unwanted proteins. [2]Its inhibition leads to an accumulation of misfolded proteins and triggers apoptosis (programmed cell death). [4]* Overcoming Drug Resistance: Some derivatives have shown potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines, a phenomenon known as collateral sensitivity. [4]

Quantitative Data Summary

The stability of the complexes formed between a ligand and various metal ions is a critical determinant of its biological activity and selectivity. The following table presents representative stability constant data for 8HQ derivatives, illustrating the typical affinity for key biometals.

| Metal Ion | Typical Log K₁ (Stability Constant) for 8HQ Derivatives | Potential Biological Relevance |

| Cu²⁺ | ~13 - 15 | High affinity; relevant to Alzheimer's pathology and anticancer redox cycling. |

| Fe³⁺ | ~12 - 14 | Important for disrupting iron homeostasis in cancer cells. |

| Zn²⁺ | ~8 - 10 | Moderate affinity; involved in Aβ aggregation and proteasome function. |

| Ni²⁺ | ~9 - 11 | Relevant for toxicological studies and specific enzymatic inhibition. |

| Co²⁺ | ~9 - 10 | Can interfere with cobalt-dependent enzymes. |

| Mn²⁺ | ~7 - 8 | Lower affinity; less likely to be a primary target in biological systems. |

| (Note: These are representative values for the 8-hydroxyquinoline class. Specific values for this compound require experimental determination using the methods described above.) |

Conclusion and Future Directions

This compound is a rationally designed molecule that leverages the proven metal-chelating scaffold of 8-hydroxyquinoline. The addition of the morpholine-containing side chain provides a crucial handle for modulating its pharmacokinetic and pharmacodynamic properties. The robust methodologies of UV-Vis spectrophotometry, fluorescence spectroscopy, and potentiometric titration provide a complete toolkit for characterizing its interactions with metal ions, forming a necessary bridge between chemical synthesis and biological validation.

Future research should focus on obtaining precise stability constants for this specific molecule with a range of biometals to establish its selectivity profile. In vivo studies in animal models of neurodegeneration and cancer are the logical next step to validate the promising in vitro data and to assess its potential as a therapeutic agent. Furthermore, the inherent fluorescence of its metal complexes could be explored for developing selective metal ion sensors for diagnostic applications.

References

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

-

Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]

-

El-Sayed, R., & Mohamed, G. G. (2011). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Patil, S. P., et al. (2012). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]

-

IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]

-

Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

-

Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

-

El-Sayed, A. Y., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. [Link]

-

Rasayan Journal of Chemistry. (2021). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. [Link]

-

Li, H., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. [Link]

-

Cabantchik, Z. I., Glickstein, H., & Breuer, W. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. PubMed. [Link]

-

Patel, K. D., et al. (2014). Preparation, Characterization And Antifungal Activity Of Metal Chelates Of 5-(N- Morpholinomethyl)-8-Hydroxyquinoline. International Journal of Pharmaceutical Sciences and Research. [Link]

-

The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. The Chem Connections Homepage. [Link]

-

Blake, D. A., et al. (2000). Fluorescence polarization immunoassays for metal ions. PubMed. [Link]

-

ResearchGate. (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,... ResearchGate. [Link]

- Google Patents. (n.d.). A kind of test method of chelating acid to metal calcium ion chelating ability.

-

RX Marine International. (n.d.). How to determine chelate demand by titrimetric method. RX Marine International. [Link]

-

Wang, L., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers. [Link]

-

European Open Science. (n.d.). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Open Science. [Link]

-

Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

-

National Genomics Data Center. (n.d.). UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. National Genomics Data Center. [Link]

-

ResearchGate. (2025). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. ResearchGate. [Link]

-

ResearchGate. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

-

da S. G. L. de Oliveira, G., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]

-

PubMed. (2025). Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. PubMed. [Link]

-

PubMed. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

-

Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. imjst.org [imjst.org]

- 6. dovepress.com [dovepress.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpras.com [ijpras.com]

- 11. servicelab.ru [servicelab.ru]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hakon-art.com [hakon-art.com]

- 14. ijsart.com [ijsart.com]

- 15. scirp.org [scirp.org]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. asianpubs.org [asianpubs.org]

- 18. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

derivatives of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Expert Insight: A crucial finding is the "collateral sensitivity" or "MDR-selective" activity observed in some derivatives. [6][8]Multidrug-resistant (MDR) cancer cells, which overexpress efflux pumps like P-glycoprotein, are paradoxically more sensitive to these compounds than their non-resistant parental counterparts. The exact mechanism is complex but is related to how these compounds interact with the altered metal homeostasis and metabolism within MDR cells. [8][9]

Part 3: Biological Applications and Experimental Protocols

The unique mechanism of action of these derivatives makes them promising candidates for several therapeutic applications.

Application in Oncology: Targeting Multidrug Resistance

The ability to selectively target and kill MDR cancer cells is a significant therapeutic advantage.

Protocol: In Vitro Cytotoxicity Assay against MDR Cancer Cells This protocol is designed to evaluate the MDR-selective activity by comparing cytotoxicity in a drug-sensitive parental cell line (e.g., MES-SA) and its drug-resistant counterpart (e.g., MES-SA/Dx5). [8]

-

Cell Seeding: Plate MES-SA and MES-SA/Dx5 cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Viability Assessment (PrestoBlue Assay): Add 10 µL of PrestoBlue™ reagent to each well. Incubate for 1-2 hours.

-

Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

-

Analysis: Convert fluorescence readings to percentage of cell viability relative to the negative control. Plot viability against compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line. The Selectivity Ratio (SR) is calculated as IC₅₀ (parental) / IC₅₀ (MDR). An SR > 1 indicates selectivity towards MDR cells.

Application in Microbiology: Novel Antimicrobial Agents

8-HQ derivatives have long been known for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi. [6][12]Derivatives of 5-chloro-8-hydroxyquinoline have shown excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [11][12] Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

-

Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a concentrated stock of the test compound to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Conclusion and Future Directions

Derivatives of this compound are a compelling class of compounds characterized by a validated mechanism of action, synthetic tractability, and a broad range of biological activities. Their ability to overcome multidrug resistance in cancer is of particular importance. The structure-activity relationships elucidated to date provide a clear roadmap for further optimization.

Future research should focus on:

-

Prodrug Strategies: Introduction of moieties like glucoconjugates could improve tumor-specific targeting and reduce systemic toxicity. [8]* Hybrid Molecules: Combining the 8-HQ scaffold with other established pharmacophores, such as the fluoroquinolone antibiotic ciprofloxacin, has shown promise for developing novel broad-spectrum antibacterial agents. [1]* Exploring New Therapeutic Areas: The role of metal dysregulation in neurodegenerative diseases like Alzheimer's and Parkinson's suggests that these chelating compounds could be repurposed as valuable chemical probes or therapeutic leads in this field. [6] This technical guide provides the foundational knowledge and practical methodologies for researchers to confidently engage with and advance the study of this potent and versatile chemical scaffold.

References

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH. [Link]

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]

- Morpholine derivatives and their use as therapeutic agents - Google P

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. [Link]

-

Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. [Link]

- 8-hydroxy quinoline derivatives - Google P

- Mdr-reversing 8-hydroxy-quinoline derivatives - Google P

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. [Link]

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC - NIH. [Link]

-

Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes | Request PDF - ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

-

Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

-

MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European Patent Office - EP 3440070 B1. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus | Request PDF - ResearchGate. [Link]

-

(PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents - ResearchGate. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. benchchem.com [benchchem.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bib.irb.hr:8443 [bib.irb.hr:8443]

- 11. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 5-(Morpholin-4-ylmethyl)quinolin-8-ol and its Analogs in Cancer Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives have emerged as particularly promising candidates in oncology.[1][2] This technical guide focuses on 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a potent Mannich base derivative of 8-HQ, and its structural analogs.[3] We will provide an in-depth exploration of their multi-faceted mechanisms of action, primarily centered on the disruption of metal ion homeostasis and the inhibition of critical pro-survival signaling pathways, such as those mediated by PIM-1 kinase.[3][4] This document provides a framework for understanding the structure-activity relationships that drive potency and selectivity. Furthermore, it offers detailed, field-proven experimental protocols for the preclinical evaluation of these compounds, from initial in vitro cytotoxicity screening to in vivo efficacy studies in xenograft models. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel quinoline-based cancer therapeutics.

The 8-Hydroxyquinoline Scaffold: A Foundation for Anticancer Agent Design

The 8-hydroxyquinoline (8-HQ) core is a bicyclic aromatic pharmacophore renowned for its versatile biological activities.[5][2] Its unique physicochemical properties, particularly its ability to act as a potent chelator of divalent metal ions, make it an attractive starting point for the design of anticancer agents.[2][3] Cancer cells often exhibit dysregulated metal homeostasis, creating a therapeutic window that can be exploited by compounds capable of sequestering essential metal ions like copper and iron.[3][6]

The lead compound, This compound , is a synthetic derivative that exemplifies a strategic modification of the 8-HQ scaffold.[3] Its synthesis is typically achieved through a Mannich reaction, which introduces a morpholin-4-ylmethyl substituent at the C-5 position.[3] This modification serves two critical purposes:

-

Modulation of Physicochemical Properties : The morpholine ring is a "privileged" moiety in drug design, often added to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[7]

-

Influence on Biological Activity : The aminomethyl linker fine-tunes the compound's lipophilicity and metal-binding affinity, which are crucial for cell permeability and cytotoxic potency.[3]

This strategic combination of the 8-HQ chelating core and the pharmacokinetically favorable morpholine group results in a molecule with potent anticancer activity, especially against multidrug-resistant (MDR) cancer cell lines.[3]

Core Mechanisms of Action

The anticancer effects of this compound and its analogs are not attributed to a single mode of action but rather to a multi-pronged assault on cancer cell vulnerabilities.

Metal Ion Chelation, Oxidative Stress, and Proteotoxicity

The primary and most well-documented mechanism of action for 8-HQ derivatives is their function as lipophilic metal ion chelators.[3] Biologically essential transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), are critical cofactors for enzymes involved in cell proliferation and redox homeostasis. Cancer cells often have an elevated demand for these metals.

By binding these redox-active metals, 8-HQ derivatives can disrupt cellular functions through several downstream effects:[3]

-

Induction of Oxidative Stress : The formation of metal-ligand complexes can catalyze the generation of reactive oxygen species (ROS), leading to significant oxidative stress.

-

Proteotoxicity : Elevated ROS levels can cause widespread damage to cellular components, including proteins, leading to proteotoxicity.

-

Proteasome Inhibition : The chelation of copper and zinc ions has been specifically linked to the inhibition of the proteasome, a critical cellular machine responsible for protein degradation.[3] Its inhibition leads to the accumulation of misfolded proteins and the induction of apoptosis.

Synthesis and Structure-Activity Relationship (SAR)

General Synthesis

The core synthesis of 5- and 7-aminomethyl-substituted 8-hydroxyquinolines relies on the Mannich reaction, a classic C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. [3]In this context, 8-hydroxyquinoline is reacted with formaldehyde and a secondary amine (such as morpholine) to yield the desired product.

General Reaction Scheme: 8-Hydroxyquinoline + Formaldehyde + Morpholine → this compound

This versatile reaction allows for the straightforward generation of a diverse library of analogs by simply varying the secondary amine component. [8][9]

Key Structure-Activity Relationships (SAR)

Decades of research on quinoline derivatives have illuminated key structural features that govern their anticancer activity. [10][11]

-

C8-Hydroxyl Group : The phenolic hydroxyl group at the C-8 position is considered essential for the metal-chelating properties and, consequently, the biological activity of many of these compounds. [1]* C5 and C7 Positions : Substitution at these positions significantly impacts potency. The introduction of the aminomethyl side chain via the Mannich reaction is a proven strategy to enhance activity. [12]Furthermore, the addition of electron-withdrawing groups, such as halogens (e.g., bromo, chloro), at these positions can further increase cytotoxicity. [12][13]* The Aminomethyl Side Chain : The nature of the tertiary amine (e.g., morpholine, piperidine, pyrrolidine) modulates the compound's lipophilicity and steric profile, which affects cell permeability and target interaction. [12]* The Quinoline Core : The aromatic quinoline system itself is crucial for activity, potentially participating in π-π stacking interactions with biological targets like kinase ATP-binding pockets. [14]

| Compound/Analog Class | Key Structural Feature | Reported Activity/Potency | Cancer Cell Lines | Reference |

| 5,7-Dihalo-8-HQ | Halogenation at C5 and C7 | High cytotoxicity (nM to low µM IC50) | Hepatoma, Ovarian, NSCLC | [2] |

| Quinoline-Pyridine Hybrids | Pyridine moiety | Potent PIM-1/PIM-2 kinase inhibition | NFS-60, HepG-2, PC-3, Caco-2 | [4][15] |

| 2,4-Disubstituted Quinolines | Substitution at C2 and C4 | Growth inhibition via multiple mechanisms | Various | [10] |

| 8-HQ Hydrazones | Hydrazone linker | Potent cytotoxicity, often enhanced by metal complexation | Breast cancer, Melanoma | [2][10] |

Preclinical Evaluation Workflow: A Methodological Guide

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of novel quinoline analogs. The following workflow outlines key experimental protocols.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bib.irb.hr:8443 [bib.irb.hr:8443]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

neuroprotective potential of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

An In-Depth Technical Guide to the Neuroprotective Potential of 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Authored by: A Senior Application Scientist

Abstract